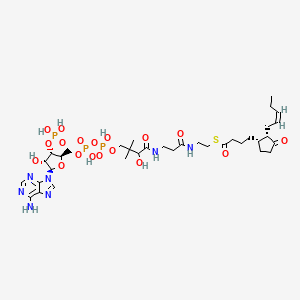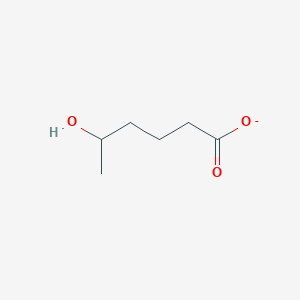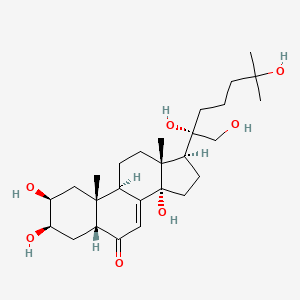
OPC4-CoA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
OPC4-CoA: is a member of the acyl coenzyme A family, which are organic compounds containing a coenzyme A substructure linked to an acyl chain. This compound is a strong basic compound based on its pKa . Acyl coenzyme A compounds play a crucial role in various biochemical processes, including fatty acid metabolism and the biosynthesis of complex lipids.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of OPC4-CoA involves multiple enzymatic reactions. The OPC8-CoA in peroxisomes is metabolized to OPC6-CoA, subsequently to this compound, and finally to jasmonic acid by three rounds of β-oxidation cycle. This cycle includes a set of four enzymatic reactions: acyl-CoA oxidase-mediated oxidation, multifunctional protein-mediated hydration and oxidation, and 3-ketoacyl-CoA-thiolase .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves the use of biotechnological processes that leverage the enzymatic pathways mentioned above. These processes are optimized for large-scale production through fermentation and other bioprocessing techniques.
Analyse Des Réactions Chimiques
Types of Reactions: OPC4-CoA undergoes various biochemical reactions, including oxidation, reduction, and substitution. The primary reactions involve the β-oxidation cycle, which includes oxidation by acyl-CoA oxidase, hydration and oxidation by multifunctional proteins, and thiolysis by 3-ketoacyl-CoA-thiolase .
Common Reagents and Conditions: The common reagents used in these reactions include acyl-CoA oxidase, multifunctional proteins, and 3-ketoacyl-CoA-thiolase. The conditions typically involve specific pH levels and temperatures that are conducive to enzymatic activity.
Major Products: The major products formed from these reactions include shorter-chain acyl-CoA compounds and ultimately jasmonic acid, which is a crucial signaling molecule in plants .
Applications De Recherche Scientifique
Chemistry: In chemistry, OPC4-CoA is used as a model compound to study the mechanisms of β-oxidation and other metabolic pathways involving acyl-CoA derivatives.
Biology: In biological research, this compound is significant in studying plant defense mechanisms. It is involved in the biosynthesis of jasmonic acid, which plays a crucial role in plant immunity against pathogens .
Medicine: While direct medical applications of this compound are limited, its role in metabolic pathways makes it a compound of interest in understanding metabolic disorders and developing potential therapeutic strategies.
Industry: In the industrial sector, this compound and its derivatives are used in the production of bio-based chemicals and materials. The enzymatic pathways involved in its synthesis are also leveraged in biotechnological applications for the production of high-value compounds.
Mécanisme D'action
Mechanism: OPC4-CoA exerts its effects through its involvement in the β-oxidation cycle. The compound undergoes a series of enzymatic reactions that lead to the production of jasmonic acid. This process involves the oxidation of this compound by acyl-CoA oxidase, followed by hydration and oxidation by multifunctional proteins, and finally thiolysis by 3-ketoacyl-CoA-thiolase .
Molecular Targets and Pathways: The primary molecular targets of this compound are the enzymes involved in the β-oxidation cycle. The pathways include the conversion of OPC8-CoA to this compound and ultimately to jasmonic acid, which is a key signaling molecule in plant defense responses .
Comparaison Avec Des Composés Similaires
- OPC8-CoA
- OPC6-CoA
- Acyl-CoA derivatives involved in fatty acid metabolism
Propriétés
Formule moléculaire |
C35H56N7O18P3S |
|---|---|
Poids moléculaire |
987.8 g/mol |
Nom IUPAC |
S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 4-[(1S,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]butanethioate |
InChI |
InChI=1S/C35H56N7O18P3S/c1-4-5-6-9-22-21(11-12-23(22)43)8-7-10-26(45)64-16-15-37-25(44)13-14-38-33(48)30(47)35(2,3)18-57-63(54,55)60-62(52,53)56-17-24-29(59-61(49,50)51)28(46)34(58-24)42-20-41-27-31(36)39-19-40-32(27)42/h5-6,19-22,24,28-30,34,46-47H,4,7-18H2,1-3H3,(H,37,44)(H,38,48)(H,52,53)(H,54,55)(H2,36,39,40)(H2,49,50,51)/b6-5-/t21-,22-,24+,28+,29+,30?,34+/m0/s1 |
Clé InChI |
YYUZYSVPFVOYLB-QXQVKYSUSA-N |
SMILES isomérique |
CC/C=C\C[C@H]1[C@H](CCC1=O)CCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O |
SMILES canonique |
CCC=CCC1C(CCC1=O)CCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![L-xylo-[5]hexulosonic acid](/img/structure/B1262168.png)

![N-[(6aR,10aR)-5-chloro-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]-2,2-dimethylpropanamide](/img/structure/B1262170.png)





![4-[[6,7-Bis(hydroxymethyl)-4-quinazolinyl]amino]-2-bromophenol](/img/structure/B1262185.png)
![(3R)-1-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl]piperidine-3-carboxylic acid hydrochloride](/img/structure/B1262186.png)
